

sensitivity comparison of different fluorescent probes

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Compound of Interest

Compound Name: Qc1

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Fluorescent Probes for Reactive Oxygen Species (ROS)

Reactive oxygen species are highly reactive molecules and free radicals derived from molecular oxygen. An imbalance in ROS levels can lead to oxidative stress, which is implicated in numerous diseases. The selection of an appropriate fluorescent probe is critical for the accurate assessment of cellular ROS levels.

Data Presentation: Comparison of ROS-Sensitive Fluorescent Probes

Probe	Target ROS	Excitation (nm)	Emission (nm)	Key Features	Limitations
DCFH-DA	General ROS	~485	~530	Cost-effective, widely used for detecting total ROS.[1][2]	Lacks specificity for particular ROS, can be auto-oxidized.[2]
DHR-123	General ROS	~500	~530	Cationic dye that localizes in mitochondria.	
DHR-6G	General ROS	~525	~550	Longer-wavelength probe, useful for tissues with autofluorescence.	
KillerRed	Generates $O_2^{\bullet-}$, 1O_2	561	-	Genetically-encoded photosensitizer.	Requires light activation to produce ROS.
SuperNova	Generates $O_2^{\bullet-}$, 1O_2	561	-	Genetically-encoded photosensitizer with higher ROS quantum yield than KillerRed.[3]	Requires light activation to produce ROS.

Quantitative Comparison of Genetically-Encoded ROS Probes[3]

Probe	Superoxide Quantum Yield ($\Phi_{O_2^{\bullet-}}$)	Singlet Oxygen Quantum Yield (Φ^1O_2)
SuperNova	1.5×10^{-3}	22.0×10^{-3}
KillerRed	0.97×10^{-3}	7.6×10^{-3}
mCherry	1.2×10^{-3}	5.7×10^{-3}

Experimental Protocol: Intracellular ROS Measurement using DCFH-DA

This protocol describes the detection of total intracellular ROS in adherent cells using 2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA).[\[1\]](#)[\[4\]](#)[\[5\]](#)[\[6\]](#)

Materials:

- HCT116 colorectal cancer cells
- 24-well plate
- Dulbecco's Modified Eagle Medium (DMEM)
- DCFH-DA (10 mM stock solution in DMSO)
- Phosphate-buffered saline (PBS)
- Fluorescence microscope

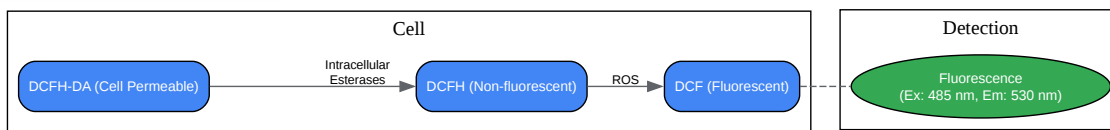
Procedure:

- Cell Seeding: Seed 2×10^5 HCT116 cells per well in a 24-well plate and culture overnight at 37°C.
- Preparation of DCFH-DA Solution: Prepare a fresh working solution of DCFH-DA in pre-warmed DMEM.
- DCFH-DA Staining:

- Remove the culture medium and wash the cells once with DMEM.
- Add 500 μ L of the DCFH-DA working solution to each well and incubate at 37°C for 30 minutes in the dark.
- Remove the DCFH-DA solution.
- Wash the cells once with DMEM and twice with 1x PBS.
- Add 500 μ L of 1x PBS to each well.
- Image Acquisition: Immediately acquire fluorescent images using a fluorescence microscope with a GFP filter set (excitation ~485 nm, emission ~530 nm).

Signaling Pathway and Experimental Workflow

Workflow of intracellular ROS detection using DCFH-DA.



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Workflow of intracellular ROS detection using DCFH-DA.

Fluorescent Probes for Calcium Ions (Ca²⁺)

Intracellular calcium ions are versatile second messengers involved in numerous signaling pathways. Fluorescent Ca²⁺ indicators are essential for studying Ca²⁺ dynamics in living cells.

Data Presentation: Comparison of Green Fluorescent Ca²⁺ Indicators

Indicator	Kd (nM)	Fluorescence Increase (FCa/Ffree)	Excitation (nm)	Emission (nm)	Key Features
Fluo-3	390	~100-fold[7]	506	526	Lower Ca ²⁺ affinity, suitable for higher Ca ²⁺ concentrations.[7]
Fluo-4	345	~100-fold[7]	494	516	Brighter than Fluo-3.[7]
Fluo-8	390	~200-fold[7][8]	494	517	Brighter than Fluo-4, can be loaded at room temperature.[7][8]
Cal-520	320	~100-fold[7]	494	514	High signal-to-noise ratio, localized in the cytosol.[7][9][10]
Calbryte-520	1200	~300-fold[7][8]	-	-	Largest fluorescence increase, highly sensitive.[7][8]

Performance Comparison of Fluo-4, Fluo-8, and Cal-520[9][10]

Parameter	Fluo-4	Fluo-8	Cal-520
Relative Resting Fluorescence (F_0)	Low	High	Low
Relative Puff Amplitude ($\Delta F/F_0$)	0.18	0.12	0.27
Signal-to-Noise Ratio (SNR)	Moderate	Low	High

Experimental Protocol: Intracellular Calcium Imaging using Fluo-4 AM

This protocol outlines the procedure for measuring intracellular calcium mobilization using Fluo-4 AM in adherent cells.[\[11\]](#)[\[12\]](#)[\[13\]](#)

Materials:

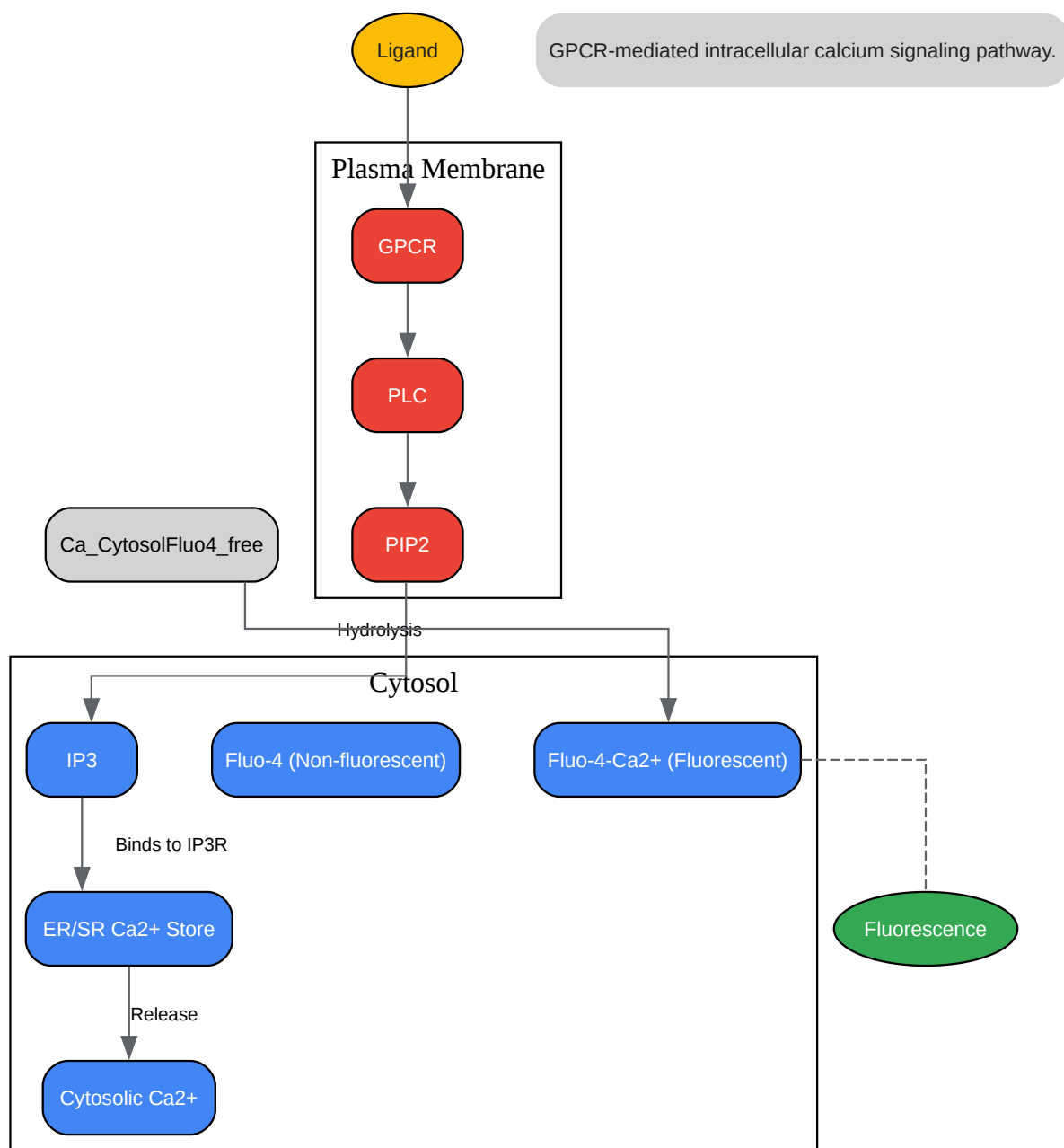
- Adherent cells (e.g., CHO cells)
- 35-mm culture dish
- Physiological buffer (e.g., HBSS)
- Fluo-4 AM (1 mM stock in DMSO)
- PowerLoad™ Concentrate
- Probenecid (optional)
- Fluorescence microscope

Procedure:

- Prepare Fluo-4 AM Loading Solution:
 - Prepare a fresh loading solution containing Fluo-4 AM, PowerLoad™ Concentrate, and physiological buffer. The final concentration of Fluo-4 AM is typically 2-5 μM .

- Probenecid can be added to prevent dye extrusion.
- Cell Loading:
 - Remove the culture medium from the cells and wash once with the physiological buffer.
 - Add 2 mL of the Fluo-4 AM loading solution to the cells.
 - Incubate at 37°C for 15-30 minutes, followed by 15-30 minutes at room temperature.
- Wash:
 - Remove the loading solution and wash the cells once with the physiological buffer.
- Imaging:
 - Add 2 mL of the physiological buffer to the cells.
 - Perform live-cell imaging using a fluorescence microscope with a FITC/GFP filter set (excitation ~494 nm, emission ~516 nm).

Signaling Pathway and Experimental Workflow



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GPCR-mediated intracellular calcium signaling pathway.

Fluorescent Probes for pH

Intracellular pH is a tightly regulated parameter that influences a wide range of cellular functions. Fluorescent pH indicators are valuable for monitoring pH changes in different cellular compartments.

Data Presentation: Comparison of pH-Sensitive Fluorescent Probes

Probe	pKa	pH Range	Excitation (nm)	Emission (nm)	Key Features
BCECF	~7.0[14]	6.0 - 8.0[15]	Ratiometric (490/440)	535	Most widely used fluorescent pH sensor, suitable for physiological pH.[15]
Coumarin Probe 4e	-	Acidic to Alkaline	-	441 (acidic) - > 538 (alkaline)	High quantum yield (0.83). [16]
Coumarin Probes	12.2 - 12.5	Highly Alkaline	-	-	Sensitive in the highly alkaline pH region.[17]

Experimental Protocol: Intracellular pH Measurement using BCECF-AM

This protocol describes the measurement of intracellular pH (pHi) using the pH-sensitive dye BCECF-AM.[14][15][18][19][20]

Materials:

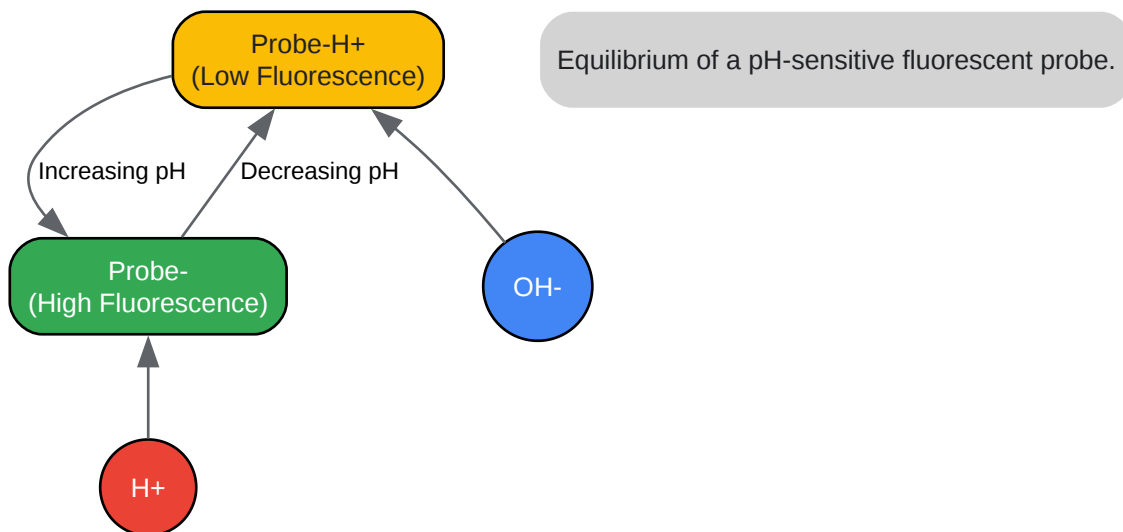
- Cells in suspension or adhered to a coverslip

- Hanks' Balanced Salt Solution (HBSS) or other suitable buffer
- BCECF-AM (1 mM stock in DMSO)
- Pluronic F-127 (20% in DMSO, optional)
- Nigericin (for calibration)
- High K⁺ calibration buffers of known pH
- Fluorescence spectrophotometer or microscope capable of ratiometric imaging

Procedure:

- Dye Loading:
 - Prepare a loading solution of 3-5 μ M BCECF-AM in HBSS. Pluronic F-127 can be added to aid in dye solubilization.
 - Incubate cells with the loading solution for 30-60 minutes at 37°C in the dark.
 - Wash the cells three times with HBSS to remove extracellular dye.
- Fluorescence Measurement:
 - For ratiometric measurements, excite the cells at ~490 nm and ~440 nm and measure the emission at ~535 nm.
 - The ratio of the fluorescence intensities (F₄₉₀/F₄₄₀) is proportional to the intracellular pH.
- In Situ Calibration:
 - At the end of each experiment, perform a two-point in situ calibration.
 - Perfuse the cells with a high K⁺ buffer containing nigericin (an H⁺/K⁺ ionophore) at two different known pH values (e.g., 6.5 and 7.5) to equilibrate the intracellular and extracellular pH.
 - Record the fluorescence ratios at these known pH values to create a calibration curve.

Logical Relationship of pH-dependent Fluorescence



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Equilibrium of a pH-sensitive fluorescent probe.

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